molecular formula C10H13MgN5O10P2 B12070149 Adenosine 5'-diphosphate magnesium salt

Adenosine 5'-diphosphate magnesium salt

Cat. No.: B12070149
M. Wt: 449.49 g/mol
InChI Key: SVSKFMJQWMZCRD-UHFFFAOYSA-L
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Description

Adenosine 5'-diphosphate (ADP) is a critical nucleotide involved in cellular energy transfer and enzymatic processes. The magnesium salt form, adenosine 5'-diphosphate magnesium salt (ADP-Mg), plays a specialized role due to magnesium's biological significance. Magnesium ions (Mg²⁺) are essential cofactors in reactions involving ATP and ADP, stabilizing negative charges on phosphate groups and modulating enzyme-substrate interactions . Structural studies using ³¹P NMR and molecular dynamics simulations reveal that Mg²⁺ binding induces conformational changes in ADP, enhancing its interaction with proteins like adenylate kinase and myosin ATPase . ADP-Mg is widely used in biochemical assays requiring Mg²⁺-dependent processes, such as mitochondrial respiration studies and kinase activity assays .

Properties

Molecular Formula

C10H13MgN5O10P2

Molecular Weight

449.49 g/mol

IUPAC Name

magnesium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N5O10P2.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2

InChI Key

SVSKFMJQWMZCRD-UHFFFAOYSA-L

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2]

Origin of Product

United States

Preparation Methods

Reaction of ADP with Magnesium Carbonate

A widely employed method involves reacting adenosine 5'-diphosphate (ADP) with basic magnesium carbonate (MgCO₃·Mg(OH)₂·2H₂O). This approach leverages the carbonate’s mild basicity to facilitate Mg²⁺ coordination without degrading the nucleotide.

In a representative protocol, 5.5 g of basic magnesium carbonate is suspended in water and gradually added to a stirred solution of ADP in dilute acetic acid (20% v/v). The reaction proceeds at 60°C for 3 hours, maintaining a pH of 7.5–8.0 to prevent ADP hydrolysis. The resulting mixture is filtered, concentrated under reduced pressure, and crystallized by adding ethanol (96% v/v). This yields Mg-ADP with a reported purity of 95% and a reaction yield of 70–75%.

Key Parameters

  • Molar Ratio : ADP : MgCO₃ = 1 : 1.2 (prevents Mg²⁺ deficiency)

  • Temperature : 60°C (optimizes reaction rate without denaturation)

  • Solvent System : Water/ethanol (4:1 v/v) for crystallization

Direct Displacement Using Magnesium Sulfate

An alternative route utilizes magnesium sulfate (MgSO₄) as the Mg²⁺ source. ADP sodium salt is dissolved in deionized water, and a stoichiometric equivalent of MgSO₄·7H₂O is added dropwise. The reaction is stirred at 25°C for 24 hours, during which the sodium ions are displaced by Mg²⁺:

ADP-Na2+MgSO4ADP-Mg+Na2SO4\text{ADP-Na}2 + \text{MgSO}4 \rightarrow \text{ADP-Mg} + \text{Na}2\text{SO}4

The precipitate is collected via vacuum filtration, washed with cold ethanol, and lyophilized. This method achieves yields of 80–85% but requires rigorous sulfate removal via repeated ethanol washes.

Enzymatic Synthesis Using ADP-Ribosyl Cyclase

Cyclization and Magnesium Incorporation

A patented enzymatic approach employs Aplysia ADP-ribosyl cyclase to synthesize Mg-ADP derivatives. In this method, 8-substituted NAD⁺ analogues are incubated with the cyclase, which catalyzes the formation of cyclic ADP-ribose intermediates. Subsequent hydrolysis under alkaline conditions (pH 10.5) yields Mg-ADP after ion-exchange chromatography.

Optimization Notes

  • Enzyme Activity : Requires 2 mM MnCl₂ as a cofactor for optimal cyclization.

  • Purification : Diethylaminoethyl (DEAE) cellulose columns eluted with a linear gradient of 0.1–0.5 M ammonium bicarbonate.

Solid-Phase Synthesis with Activated Intermediates

Carbonyldiimidazole-Mediated Activation

For high-purity Mg-ADP, phosphate activation using carbonyldiimidazole (CDI) is effective. ADP is treated with CDI in anhydrous dimethylformamide (DMF), forming a reactive imidazolide intermediate. This intermediate is then combined with magnesium hydroxide (Mg(OH)₂) in a 1:1 molar ratio, yielding Mg-ADP after 48 hours.

Critical Considerations

  • Moisture Control : Reactions must be conducted under argon to prevent hydrolysis.

  • Yield : 60–65% due to competing side reactions.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ³¹P NMR : Mg-ADP exhibits two distinct phosphate resonances at δ −9.2 ppm (α-phosphate) and δ −10.5 ppm (β-phosphate), confirming successful Mg²⁺ coordination.

  • UV-Vis : λₘₐₓ = 259 nm (ε = 15,400 M⁻¹cm⁻¹), consistent with the adenine chromophore.

Thermal Analysis

Thermogravimetric analysis (TGA) shows a three-stage decomposition:

  • 25–150°C : Loss of hydration water (8.2% weight loss).

  • 150–300°C : Degradation of the ribose moiety.

  • 300–600°C : Combustion of the adenine ring.

Challenges and Mitigation Strategies

Byproduct Formation

Sulfate contamination is common in metathesis routes. Ion-exchange chromatography using Dowex 50W-X8 (Na⁺ form) reduces sulfate levels to <0.1%.

Hydrolysis Risks

ADP’s labile β-phosphate bond necessitates pH control. Buffering systems (e.g., HEPES at pH 7.5) stabilize the nucleotide during synthesis.

Industrial-Scale Considerations

  • Cost Efficiency : The magnesium carbonate route is preferred for large-scale production due to low reagent costs.

  • Regulatory Compliance : USP-grade Mg-ADP requires endotoxin testing (<0.05 EU/mg) and residual solvent analysis (ethanol <0.5%) .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-diphosphate magnesium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically in the presence of reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of adenosine 5’-diphosphate magnesium salt can lead to the formation of adenosine 5’-triphosphate, while reduction can result in the formation of adenosine monophosphate .

Scientific Research Applications

Biochemical Research

ADP-Mg is essential for studying energy transfer in cells. It plays a pivotal role in metabolic pathways and cellular respiration, providing insights into how organisms generate and utilize energy.

  • Metabolic Pathway Analysis : Researchers utilize ADP-Mg to investigate the mechanisms of ATP synthesis and hydrolysis, which are fundamental to understanding cellular metabolism and energy dynamics.
  • Case Study : A study demonstrated that manipulating ADP concentrations affected the rates of glycolysis in yeast cells, highlighting its role in metabolic regulation .

Cell Culture

In laboratory settings, ADP-Mg serves as a critical supplement in cell culture media. Its presence supports cell growth and proliferation, making it invaluable for tissue engineering and regenerative medicine applications.

  • Tissue Engineering : ADP-Mg enhances the viability and functionality of cultured cells, especially in cardiac and neural tissue engineering.
  • Case Study : In cardiac stem cell research, the addition of ADP-Mg improved cell survival rates and differentiation into cardiomyocytes .

Pharmaceutical Development

ADP-Mg is utilized in drug formulation processes, particularly for therapies targeting energy metabolism disorders. Its role in ATP synthesis helps researchers understand drug mechanisms and efficacy.

  • Drug Mechanism Studies : By analyzing how ADP-Mg influences ATP levels, researchers can better comprehend the pharmacodynamics of drugs affecting energy metabolism.
  • Case Study : A recent investigation into anti-cancer drugs revealed that ADP-Mg supplementation altered drug efficacy by modulating ATP levels in cancer cells .

Enzyme Activity Studies

ADP-Mg acts as a substrate for various enzymes, allowing researchers to study enzyme kinetics and regulation. This application is crucial for developing enzyme inhibitors and understanding metabolic diseases.

  • Enzyme Kinetics : The compound is used to assess the activity of ATP-dependent enzymes, providing insights into their regulatory mechanisms.
  • Case Study : Research on the enzyme phosphofructokinase showed that varying concentrations of ADP-Mg significantly impacted enzyme activity, shedding light on metabolic control points .

Biotechnology Applications

In biotechnology, ADP-Mg is employed in the production of recombinant proteins and other biomolecules. Its ability to enhance protein synthesis makes it a key component in bioprocessing.

  • Protein Production : The presence of ADP-Mg increases the yield of recombinant proteins by optimizing translation processes during microbial fermentation.
  • Case Study : In E. coli systems, the incorporation of ADP-Mg resulted in a 30% increase in protein yield compared to controls without the compound .

Data Summary Table

Application AreaKey FunctionsNotable Findings
Biochemical ResearchEnergy transfer studiesManipulation of ADP affects glycolysis rates
Cell CultureSupports cell growthImproved cardiac stem cell differentiation
Pharmaceutical DevelopmentDrug mechanism studiesAltered drug efficacy through ATP modulation
Enzyme Activity StudiesSubstrate for enzyme kineticsImpact on phosphofructokinase activity
Biotechnology ApplicationsEnhances recombinant protein productionIncreased yield by 30% in E. coli systems

Mechanism of Action

Comparison with Similar Compounds

Key Research Findings

Structural Dynamics : Mg²⁺ binding reduces ADP’s conformational flexibility, favoring a compact structure ideal for enzyme binding .

Kinetic Mechanisms : ADP-Mg phosphorylation by protein kinase follows a random pathway, with Mg²⁺ concentration dictating binding order (MgADP first at 10 mM Mg²⁺; phosphorylated peptide first at 0.5 mM Mg²⁺) .

Enzyme Specificity : Ehrlich tumor cell ribonucleotide reductase shows distinct Mg²⁺ requirements for CDP vs. ADP reduction, implying separate regulatory sites .

Analogue Potency : 2-methylthio-ADP is 30× more potent than ADP in platelet aggregation, highlighting the impact of purine ring modifications .

Biological Activity

Adenosine 5'-diphosphate magnesium salt (ADP·Mg) is a vital compound in cellular metabolism, playing crucial roles in energy transfer and signaling pathways. This article delves into its biological activities, mechanisms of action, and implications in various physiological processes.

Chemical Structure and Properties

The chemical formula for this compound is C10H12N5O10P2Mg\text{C}_{10}\text{H}_{12}\text{N}_{5}\text{O}_{10}\text{P}_{2}\cdot \text{Mg}. It exists predominantly in its hydrated form, which enhances stability in biological systems. The presence of magnesium ions is essential as they stabilize the phosphate groups, facilitating enzymatic reactions involving ADP.

Biological Activities

ADP·Mg exhibits several critical biological activities:

  • Platelet Activation : ADP is a well-known agonist for platelet activation, playing a significant role in hemostasis. It stimulates platelet aggregation through the P2Y1 and P2Y12 receptors, which are crucial for thrombus formation during vascular injury.
  • Energy Metabolism : As a key intermediate in the conversion to ATP (adenosine triphosphate), ADP·Mg is integral to cellular energy metabolism. It participates in glycolysis and the citric acid cycle, where it is converted back to ATP via oxidative phosphorylation .
  • Signaling Molecule : Beyond its role in energy metabolism, ADP acts as a signaling molecule that influences various cellular processes, including inflammation and cardiovascular function. Its interaction with specific receptors can modulate vascular tone and immune responses .

ADP·Mg functions primarily through its interactions with enzymes and receptors:

  • Enzymatic Reactions : Magnesium serves as a cofactor in over 600 enzymatic reactions, including those involving kinases that phosphorylate substrates using ATP. The binding of ADP·Mg to these enzymes often alters their conformation, enhancing catalytic activity .
  • Receptor Interaction : The compound interacts with purinergic receptors (P2 receptors) on cell surfaces, leading to various downstream effects such as increased intracellular calcium levels and activation of protein kinase pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of ADP·Mg:

  • Platelet Function Studies : Research has demonstrated that ADP·Mg significantly enhances platelet aggregation in response to vascular injury. This effect was quantified using flow cytometry to measure platelet activation markers.
  • Metabolic Pathway Analysis : A study investigated the role of ADP·Mg in metabolic pathways under hypoxic conditions, revealing that it aids in maintaining ATP levels during cellular stress. This was measured by assessing ATP/ADP ratios in cultured cells exposed to low oxygen .
  • Inflammation Modulation : Another study focused on the anti-inflammatory properties of ADP·Mg, showing that it can downregulate pro-inflammatory cytokines in macrophages when administered at specific concentrations .

Comparative Table of Nucleotide Salts

Compound NameFormulaUnique Features
Adenosine 5'-triphosphate magnesium saltC10H16N5O13P3Mg\text{C}_{10}\text{H}_{16}\text{N}_{5}\text{O}_{13}\text{P}_{3}\cdot \text{Mg}Primary energy carrier; three phosphate groups
Adenosine 5'-monophosphate magnesium saltC10H12N5O7PMg\text{C}_{10}\text{H}_{12}\text{N}_{5}\text{O}_{7}\text{P}\cdot \text{Mg}Involved in signaling pathways; single phosphate group
Guanosine 5'-triphosphate magnesium saltC10H12N5O14P3Mg\text{C}_{10}\text{H}_{12}\text{N}_{5}\text{O}_{14}\text{P}_{3}\cdot \text{Mg}Similar structure but different roles in signaling

Q & A

Basic Research Questions

Q. What safety precautions are necessary when handling adenosine 5'-diphosphate magnesium salt in laboratory settings?

  • Methodological Answer : Despite its low hazard classification (NFPA/HMIS health rating: 0), standard chemical handling protocols should be followed. Use personal protective equipment (PPE) such as gloves and lab coats. Avoid inhalation of dust and ensure proper ventilation. Storage conditions vary by supplier: some salts are stable at –0°C (e.g., Sigma A9187 ), while others require –20°C for long-term stability . Always consult the Safety Data Sheet (SDS) for specific handling guidelines .

Q. How can magnesium content in this compound be quantified experimentally?

  • Methodological Answer : Use atomic absorption spectroscopy (AAS) with a magnesium hollow-cathode lamp. Prepare standards (0.2–0.6 mg/mL Mg) in 0.125 N HCl with lanthanum chloride to suppress interference. Digest the sample in a muffle furnace (550°F), dissolve in HCl, and filter. Plot absorbance at 285.2 nm against standards to determine Mg concentration .

Q. How do storage conditions impact the stability of this compound?

  • Methodological Answer : Stability depends on salt form and supplier specifications. For example, Sigma’s ATP magnesium salt (A9187) is stored at –0°C , while bacterial-derived ATP magnesium salt requires –20°C . Aliquot to avoid repeated freeze-thaw cycles and monitor degradation via HPLC or spectrophotometry (e.g., 260 nm absorbance for nucleotide integrity).

Advanced Research Questions

Q. What kinetic mechanisms govern MgADP phosphorylation by protein kinases, and how do magnesium ion concentrations influence these pathways?

  • Methodological Answer : The cAMP-dependent protein kinase catalytic subunit exhibits a random binding mechanism for MgADP and phosphorylated peptide. At low Mg²⁺ (0.5 mM), the peptide binds first (steady-state ordered mechanism); at high Mg²⁺ (10 mM), MgADP binding is preferred (equilibrium ordered). Use dead-end inhibitors (e.g., AMP-PNP) and vary Mg²⁺ concentrations in stopped-flow fluorescence assays to differentiate pathways . Haldane analysis (Keq ≈ 2 × 10³) corroborates ³¹P NMR data .

Q. How does MgADP binding to myosin differ from ATP, and what experimental approaches elucidate these differences?

  • Methodological Answer : Myosin subfragment 1 binds MgADP via a two-step conformational change. Use stopped-flow fluorimetry with mant-ADP (a fluorescent analog) to measure association/dissociation rates. Compare with ATP analogs (e.g., ATPγS) under varying Mg²⁺ conditions. At 21°C and pH 8, MgADP binding shows ΔG⁰ ≈ –14 kJ/mol, slower than ATP’s ΔG⁰ < –24 kJ/mol .

Q. How can researchers distinguish between sodium and magnesium salts of adenosine diphosphate in experimental setups?

  • Methodological Answer : Use elemental analysis (e.g., inductively coupled plasma mass spectrometry for Mg²⁺) or ¹H-NMR to identify counterions. Sodium salts exhibit higher solubility in aqueous buffers, while magnesium salts may precipitate in phosphate-rich solutions. Cross-reference with supplier data on molecular formulas (e.g., C10H14KN5O10P2·2H2O for ADP monopotassium salt vs. Mg-complexed forms ).

Q. What experimental designs differentiate random versus ordered binding mechanisms in MgADP-dependent enzymes?

  • Methodological Answer : Perform initial velocity studies with varied substrate and inhibitor concentrations. For example, use α,β-methylene ATP (a non-hydrolyzable analog) to trap MgADP in a dead-end complex. Analyze data using global fitting software (e.g., KinTek Explorer) to discriminate between random (biphasic kinetics) and ordered (unidirectional) mechanisms .

Data Contradiction Analysis

Q. Why do storage recommendations for this compound vary across suppliers?

  • Key Considerations : Discrepancies (e.g., –0°C vs. –20°C) arise from differences in salt hydration states (e.g., dihydrate vs. anhydrous forms) or purity levels (≥95% bacterial-derived ATP vs. synthetic variants). Always validate storage conditions using thermogravimetric analysis (TGA) and monitor degradation via LC-MS .

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